

Physalin C: A Technical Guide to its Discovery, Natural Source, and Biological Activity

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Compound of Interest

Compound Name: *Physalin C*

Cat. No.: *B15570590*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Physalin C is a naturally occurring steroidal lactone belonging to the **physalin** class of compounds. These compounds are characterized by a complex 13,14-seco-16,24-cycloergostane skeleton. Since the initial discovery of physalins, they have garnered significant scientific interest due to their diverse and potent biological activities, including anti-inflammatory, anticancer, and immunomodulatory effects. This technical guide provides an in-depth overview of the discovery and natural sourcing of **Physalin C**, detailed experimental methodologies for its study, and an exploration of its known signaling pathways.

Discovery and Natural Source

Initial Discovery

The discovery of the **physalin** class of compounds dates back to 1969, with the isolation of Physalin A from *Physalis alkekengi* var. *franchetii*. The specific discovery of **Physalin C** was reported in 1978 by Row et al. in the journal *Phytochemistry*. This seminal work detailed the isolation and structural elucidation of several new physalins, including **Physalin C**, from the plant *Physalis angulata*.

Natural Source

The primary natural source of **Physalin C** is the plant *Physalis angulata* L., a member of the Solanaceae (nightshade) family. This annual herbaceous plant is widely distributed in tropical and subtropical regions of the world. It is commonly known by various names, including cutleaf groundcherry, gooseberry, and hogweed. The physalins are typically extracted from the aerial parts of the plant, including the leaves and stems. The concentration of **Physalin C** and other physalins can vary depending on the geographical location, growing conditions, and the developmental stage of the plant.

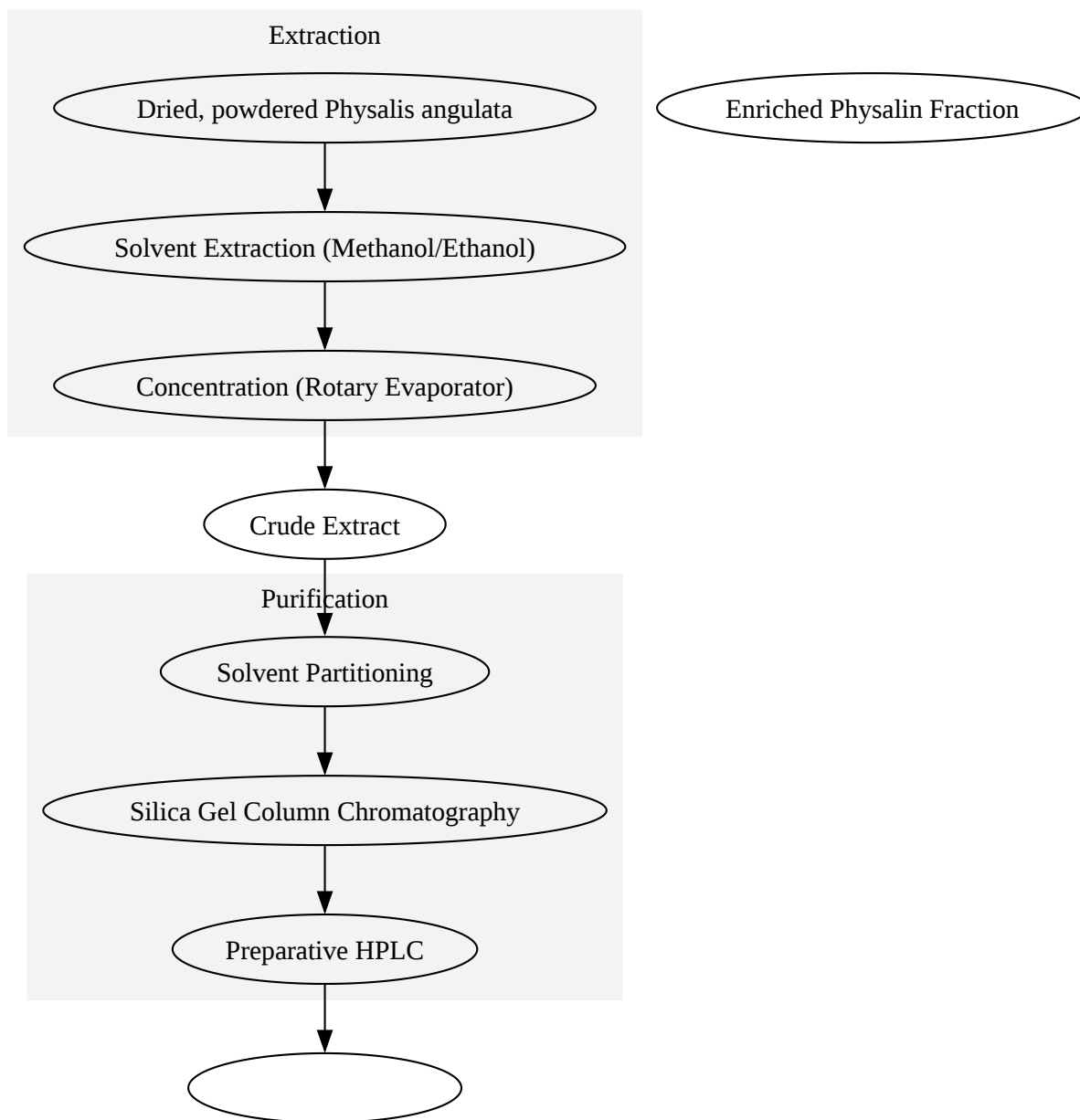
Experimental Protocols

Isolation of Physalin C from *Physalis angulata***

The isolation of **Physalin C** from its natural source is a multi-step process involving extraction and chromatography. The following is a representative protocol based on common phytochemical methodologies.

- **Plant Material Preparation:** The aerial parts of *Physalis angulata* are collected, air-dried in the shade, and then ground into a coarse powder.
- **Solvent Extraction:** The powdered plant material is subjected to exhaustive extraction with a solvent such as methanol or ethanol at room temperature. This process is typically repeated multiple times to ensure complete extraction of the secondary metabolites.
- **Concentration:** The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.
- **Solvent Partitioning:** The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Physalins are typically enriched in the chloroform and ethyl acetate fractions.
- **Column Chromatography:** The enriched fraction is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, commonly a mixture of hexane and ethyl acetate or chloroform and methanol, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

- Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing **Physalin C** are further purified using preparative HPLC on a C18 column. A mobile phase consisting of a mixture of methanol and water or acetonitrile and water is typically used to achieve high purity.



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Structural Elucidation

The structure of **Physalin C** was originally determined using a combination of spectroscopic techniques:

- Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
- Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyls, carbonyls, and lactones.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ^1H NMR, ^{13}C NMR, and 2D NMR techniques (COSY, HMQC, HMBC) to establish the connectivity of atoms and the stereochemistry of the molecule.
- X-ray Crystallography: To provide the definitive three-dimensional structure of the molecule.

Biological Activity Assays

- Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- Treatment: Cells are seeded in 96-well plates and treated with various concentrations of **Physalin C** for 24-72 hours.
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
- Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC_{50} value (concentration inhibiting 50% of cell growth) is then calculated.
- Cell Lysis: Cells treated with **Physalin C** and a stimulant (e.g., LPS) are lysed to extract total protein.
- Protein Quantification: Protein concentration is determined using a BCA assay.
- SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

- **Protein Transfer:** Proteins are transferred to a PVDF membrane.
- **Immunoblotting:** The membrane is blocked and then incubated with primary antibodies against key NF- κ B pathway proteins (e.g., phospho-p65, I κ B α).
- **Detection:** The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualized using an enhanced chemiluminescence (ECL) detection system.

Biological Activities and Signaling Pathways

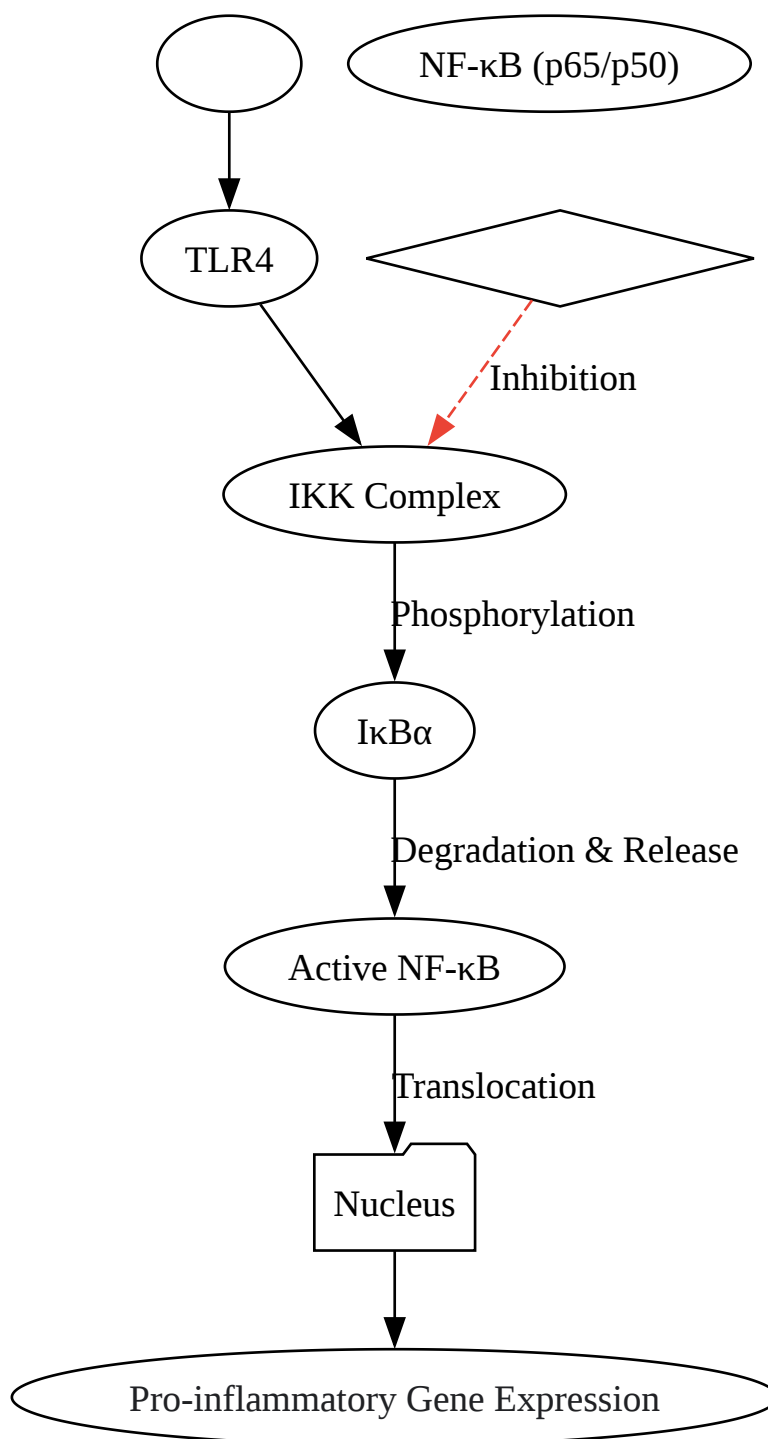
Physalin C exhibits a range of biological activities, with its anti-inflammatory and anticancer properties being the most extensively studied.

Quantitative Data on Biological Activity

Physalin	Cell Line	Activity	IC50 (μ M)	Reference
Physalin C	CORL23 (Lung Carcinoma)	Cytotoxic	4.4	(Lee and Houghton, 2005)
Physalin C	MCF-7 (Breast Cancer)	Cytotoxic	4.4	(Lee and Houghton, 2005)

Anti-Inflammatory Activity and the NF- κ B Signaling Pathway

The anti-inflammatory effects of physalins are largely attributed to their ability to inhibit the Nuclear Factor-kappa B (NF- κ B) signaling pathway.^{[1][2]} In its inactive state, NF- κ B is sequestered in the cytoplasm by the inhibitor of κ B (I κ B) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the I κ B kinase (IKK) complex phosphorylates I κ B α , leading to its ubiquitination and subsequent degradation. This allows the p65/p50 heterodimer of NF- κ B to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Physalins can inhibit this pathway by preventing the degradation of I κ B α , thereby blocking the nuclear translocation of NF- κ B.^[1]

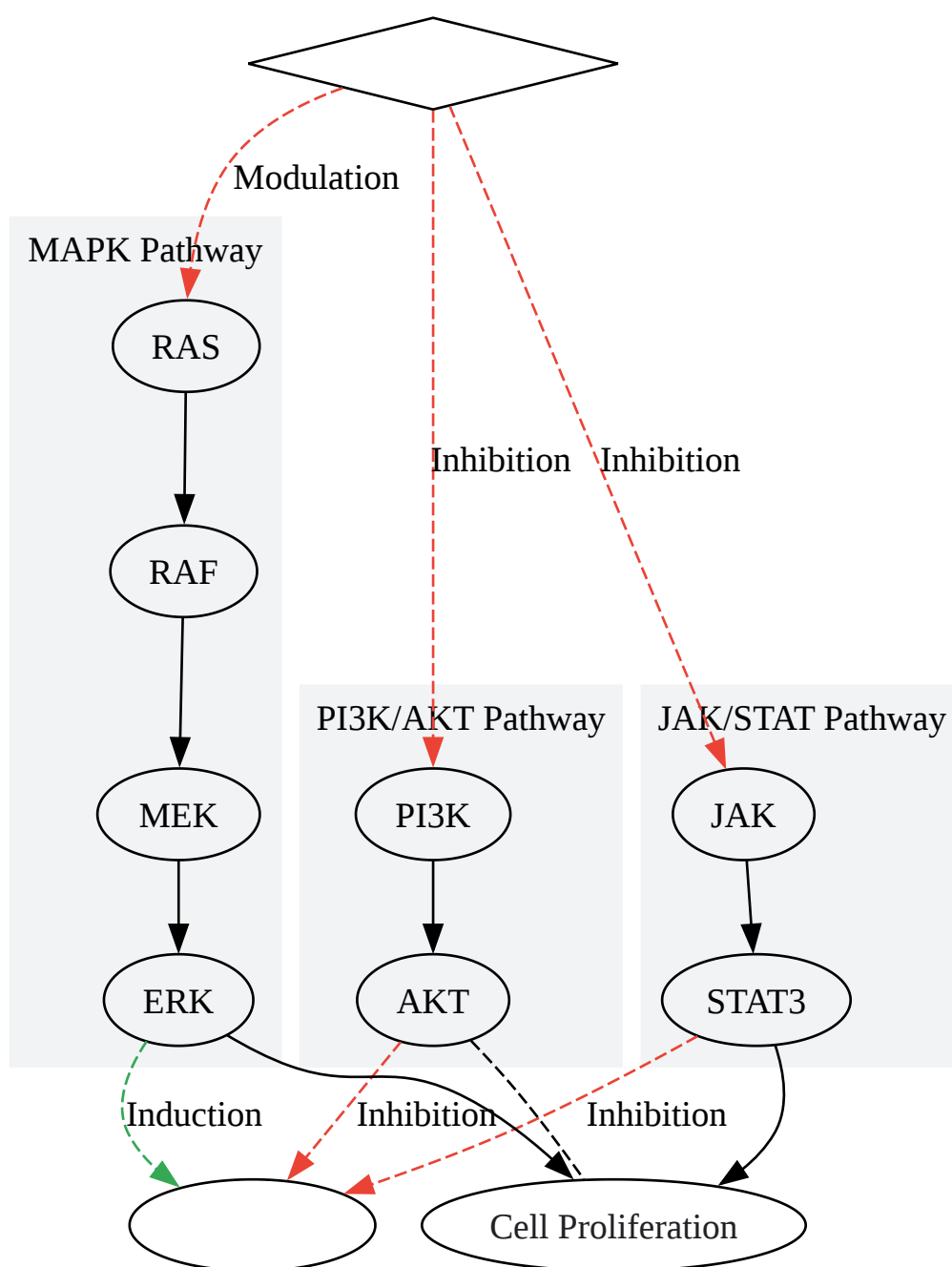


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Anticancer Activity and Associated Signaling Pathways

The anticancer activity of physalins is multifaceted, involving the modulation of several key signaling pathways that control cell proliferation, survival, and apoptosis.

- **JAK/STAT3 Pathway:** Physalins have been shown to suppress the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) pathway, which is often constitutively active in cancer cells and promotes their survival and proliferation.[\[3\]](#)
- **PI3K/AKT Pathway:** The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another critical survival pathway that is frequently dysregulated in cancer. Some physalins can inhibit this pathway, leading to decreased cell survival and induction of apoptosis.
- **MAPK Pathway:** The mitogen-activated protein kinase (MAPK) pathway, which includes ERK, JNK, and p38, plays a crucial role in cell proliferation and apoptosis. The modulation of this pathway by physalins can contribute to their anticancer effects.



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Conclusion

Physalin C, a complex steroid isolated from *Physalis angulata*, continues to be a molecule of significant interest in the field of natural product chemistry and drug discovery. Its potent anti-inflammatory and anticancer activities, mediated through the modulation of key cellular signaling pathways, highlight its therapeutic potential. This technical guide provides a

foundational understanding of **Physalin C**, from its initial discovery to its mechanisms of action, and serves as a valuable resource for researchers dedicated to the development of novel therapeutics from natural sources. Further research is warranted to fully elucidate the specific molecular targets of **Physalin C** and to optimize its pharmacological profile for clinical applications.

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